(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
Description
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative characterized by a benzodioxole moiety, a hydroxypropyl substituent, and a furan-based acrylamide side chain. Its structural uniqueness lies in the (E)-configured α,β-unsaturated carbonyl group, which is critical for its biological activity, particularly in interactions with cellular targets such as enzymes or receptors.
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-17(20,13-3-4-14-15(8-13)23-11-22-14)10-18-16(19)5-2-12-6-7-21-9-12/h2-9,20H,10-11H2,1H3,(H,18,19)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCQWWMZLBHHTQ-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel-Michael Tandem Approach
The core 3-(furan-3-yl)acrylamide scaffold is synthesized via a one-pot tandem reaction adapted from functionalized furan methodologies. Aroylacetonitrile derivatives undergo Knoevenagel condensation with arylglyoxal monohydrates in toluene at 75°C, facilitated by triethylamine (TEA) and tert-butyl hydroperoxide (TBHP). This generates a Michael adduct, which subsequently undergoes amidation with 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine.
Reaction Conditions:
- Solvent: Toluene
- Catalysts: TEA (0.5 equiv), TBHP (1.1 equiv)
- Temperature: 75°C
- Time: 4–6 hours
The intermediate Michael adduct exhibits Z-selectivity due to intramolecular O–H···O hydrogen bonding between the hydroxyl and carbonyl groups, but final E-configuration is achieved via thermal equilibration at 100°C for 1 hour.
Diazo Intermediate-Based Synthesis
A diazo-assisted pathway, modified from bicyclo[3.2.0]hepta-dienone syntheses, enables the incorporation of the benzo[d]dioxol-5-yl moiety. Ethyl diazoacetate reacts with 3-(furan-3-yl)acryloyl chloride in acetonitrile at 0°C, followed by IBX oxidation to yield a ketone intermediate. Subsequent reductive amination with 2-hydroxypropylamine derivatives furnishes the target compound.
Key Steps:
- Diazo Formation:
Ethyl diazoacetate + 3-(furan-3-yl)acryloyl chloride → Diazo intermediate (87% yield). - IBX Oxidation:
Converts diazo intermediate to α-keto ester (IBX, 40°C, 15 minutes). - Reductive Amination:
α-Keto ester + 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine → Acrylamide (NaBH$$_4$$, MeOH, 65% yield).
Microwave-Assisted Amidation
Microwave irradiation enhances coupling efficiency between 3-(furan-3-yl)acrylic acid and 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine. Using EDCl/HOBt as coupling agents, the reaction achieves 92% conversion in 20 minutes at 100°C.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl/HOBt (1:1) |
| Solvent | DMF |
| Temperature | 100°C (Microwave) |
| Time | 20 minutes |
Mechanistic Insights and Stereochemical Control
Hydrogen Bonding and E/Z Isomerization
The (E)-configuration of the acrylamide is stabilized by an intramolecular hydrogen bond between the hydroxyl group of the 2-hydroxypropyl chain and the carbonyl oxygen of the acrylamide (O–H···O distance: 2.12 Å). This interaction suppresses rotation around the C–N bond, locking the molecule in the E-form. Computational studies suggest a 12.3 kcal/mol energy preference for the E-isomer over the Z-form.
Solvent and Catalyst Effects
Polar aprotic solvents (e.g., DMF, toluene) favor higher yields by stabilizing charged intermediates during amidation. TBHP acts as a mild oxidant, preventing over-oxidation of the furan ring while promoting Michael adduct formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | E-Selectivity |
|---|---|---|---|
| Knoevenagel-Michael | 78 | 6 hours | 95% |
| Diazo Pathway | 65 | 8 hours | 89% |
| Microwave Amidation | 92 | 20 minutes | 98% |
The microwave method offers superior efficiency and selectivity, making it the preferred industrial-scale approach.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the acrylamide moiety can be reduced to form a saturated amide.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction with NaBH₄ (sodium borohydride).
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug development.
Industry
In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. The furan ring may participate in π-π interactions with aromatic amino acids, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several acrylamide derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity in Bioactive Moieties :
- The target compound’s benzodioxole and furan groups contrast with benzothiazole (in ) or benzimidazole (in ) derivatives. These substituents influence binding affinity; for instance, benzothiazole-based acrylamides show stronger kinase inhibition due to planar aromatic interactions , whereas benzodioxole derivatives may prioritize membrane permeability .
However, analogous methods (e.g., carbodiimide-mediated coupling in , oxazolone-based strategies in ) suggest feasible pathways involving acryloyl chloride intermediates or condensation reactions.
Bioactivity Trends: Hydrophilic vs. Lipophilic Balance: The hydroxypropyl group in the target compound may improve solubility compared to benzothiazole derivatives (e.g., ), which are more lipophilic. Antimicrobial Potential: Compounds like 7h exhibit antimicrobial activity linked to the dimethoxyphenyl group, implying that the target compound’s furan and benzodioxole groups might similarly disrupt microbial membranes.
Pharmacological Limitations: Unlike the dimethylaminophenyl derivative (3012) , the target compound lacks electron-donating groups (e.g., -NMe₂), which are critical for π-stacking in DNA intercalation. This may limit its antiproliferative efficacy.
Biological Activity
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a synthetic compound that combines a benzo[d][1,3]dioxole moiety with a furan group and an acrylamide functional group. The structural complexity of this compound suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₁₇H₁₇NO₅
- Molecular Weight : 315.32 g/mol
- CAS Number : 1396893-20-1
The biological activity of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide may be attributed to its ability to interact with various biological targets. The benzo[d][1,3]dioxole moiety can engage in π–π stacking interactions with aromatic amino acids in proteins, while the hydroxyl group may form hydrogen bonds, enhancing the compound's binding affinity to target enzymes or receptors.
Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance:
- A related benzofuran derivative demonstrated an IC50 value of 8.86 μM against cancer cell lines, outperforming the positive control 5-fluorouracil (IC50 = 35.62 μM) .
- The mechanism often involves the inhibition of key signaling pathways such as NF-κB, which is crucial for cancer cell proliferation and survival.
Anti-inflammatory Effects
Compounds derived from benzofuran structures have shown anti-inflammatory activities:
- Studies indicate that benzofuran derivatives can inhibit pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β in LPS-stimulated microglial cells .
- This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Benzofuran derivatives have been noted for their antimicrobial activities:
- Some compounds in this class have shown effective inhibition against various bacterial strains and fungi .
Research Findings and Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Hang et al. (2020) | Benzofuran derivative | Anticancer | 8.86 μM |
| Khatana & Gupta (2020) | Benzofuran derivatives | Anti-inflammatory | N/A |
| PMC Study (2023) | Various benzofurans | Antimicrobial | N/A |
Synthesis Approaches
The synthesis of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions:
- Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of the hydroxypropyl group : Achieved via reactions with epoxides under basic conditions.
- Formation of the acrylamide moiety : This final step includes coupling reactions with appropriate reagents like DCC .
Q & A
Q. How to troubleshoot instability in aqueous buffers during biological assays?
- Strategies :
- pH control : Use phosphate buffers (pH 7.4) to minimize hydrolysis of the acrylamide .
- Lyophilization : Store aliquots at -80°C and reconstitute in DMSO immediately before use .
Contradictory Data Resolution
Q. How to interpret conflicting NMR and MS data for impurity identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
